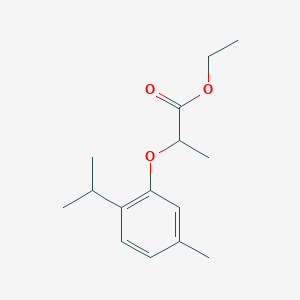![molecular formula C11H16F3N2O2PS B2949820 1-[diethoxy(sulfanylidene)-lambda5-phosphanyl]-2-[3-(trifluoromethyl)phenyl]hydrazine CAS No. 122954-46-5](/img/structure/B2949820.png)
1-[diethoxy(sulfanylidene)-lambda5-phosphanyl]-2-[3-(trifluoromethyl)phenyl]hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[diethoxy(sulfanylidene)-lambda5-phosphanyl]-2-[3-(trifluoromethyl)phenyl]hydrazine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a diethoxy(sulfanylidene)-lambda5-phosphanyl group and a trifluoromethyl-substituted phenyl hydrazine moiety. The unique structural features of this compound make it a valuable subject for studies in organic chemistry, medicinal chemistry, and materials science.
準備方法
The synthesis of 1-[diethoxy(sulfanylidene)-lambda5-phosphanyl]-2-[3-(trifluoromethyl)phenyl]hydrazine involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the reaction of diethoxyphosphoryl chloride with a suitable hydrazine derivative, followed by the introduction of the trifluoromethyl group through a nucleophilic substitution reaction. The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent product quality and yield .
化学反応の分析
1-[diethoxy(sulfanylidene)-lambda5-phosphanyl]-2-[3-(trifluoromethyl)phenyl]hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids, leading to the breakdown of the phosphanyl and hydrazine groups
科学的研究の応用
1-[diethoxy(sulfanylidene)-lambda5-phosphanyl]-2-[3-(trifluoromethyl)phenyl]hydrazine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of novel therapeutic agents.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties
作用機序
The mechanism of action of 1-[diethoxy(sulfanylidene)-lambda5-phosphanyl]-2-[3-(trifluoromethyl)phenyl]hydrazine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in coordination complexes. It can also participate in redox reactions, where it undergoes oxidation or reduction to exert its effects. The molecular pathways involved include the activation of specific enzymes and receptors, leading to various biological and chemical outcomes .
類似化合物との比較
1-[diethoxy(sulfanylidene)-lambda5-phosphanyl]-2-[3-(trifluoromethyl)phenyl]hydrazine can be compared with other similar compounds, such as:
1-[diethoxyphosphoryl]-2-[3-(trifluoromethyl)phenyl]hydrazine: This compound lacks the sulfanylidene group, making it less reactive in certain chemical reactions.
1-[diethoxy(sulfanylidene)-lambda5-phosphanyl]-2-phenylhydrazine: The absence of the trifluoromethyl group in this compound results in different chemical and biological properties.
1-[diethoxy(sulfanylidene)-lambda5-phosphanyl]-2-[4-(trifluoromethyl)phenyl]hydrazine: The position of the trifluoromethyl group affects the compound’s reactivity and interaction with other molecules .
特性
IUPAC Name |
1-diethoxyphosphinothioyl-2-[3-(trifluoromethyl)phenyl]hydrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16F3N2O2PS/c1-3-17-19(20,18-4-2)16-15-10-7-5-6-9(8-10)11(12,13)14/h5-8,15H,3-4H2,1-2H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYJGLRXNVJUWNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=S)(NNC1=CC=CC(=C1)C(F)(F)F)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F3N2O2PS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(5-chloro-2-methoxyphenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2949737.png)


![N,N'-(hexane-1,6-diyl)bis(2-((3-allyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide)](/img/structure/B2949742.png)
![3-(3-ethoxypropyl)-2-((3-fluorobenzyl)thio)-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2949744.png)
![2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-phenyl-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2949748.png)

![N-Methyl-N-[2-[4-(3-methylquinolin-8-yl)sulfonylpiperazin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2949750.png)


![1-(Chloromethyl)-3-(5-fluoro-2-methylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2949755.png)

![2-[4-(Dimethylamino)-2,6-dimethylphenyl]acetic acid hydrochloride](/img/structure/B2949759.png)
![2-Chloro-1-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]ethan-1-one](/img/structure/B2949760.png)
